4-methoxy-4-methylpentanoic acid
Description
Contextualization within Branched Carboxylic Acid Chemistry and Aliphatic Ether Systems
4-Methoxy-4-methylpentanoic acid is a fascinating molecule that embodies characteristics of both branched-chain carboxylic acids and aliphatic ethers.
Branched-Chain Carboxylic Acids: Unlike their straight-chain counterparts, branched-chain carboxylic acids exhibit unique physical and chemical properties due to the presence of alkyl groups. researchgate.net This branching can influence melting points, solubility, and acidity. For instance, highly branched carboxylic acids tend to be less acidic than unbranched acids because the bulky structure can hinder the solvation and stabilization of the carboxylate anion. doubtnut.com The nomenclature of these acids follows IUPAC guidelines, where the longest carbon chain containing the carboxyl group is identified, and the carboxyl carbon is designated as position one. wikipedia.orgbritannica.com
Aliphatic Ether Systems: The methoxy (B1213986) group in this compound classifies it as an aliphatic ether. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. libretexts.org The presence of the ether linkage can influence the molecule's polarity and boiling point. Unlike alcohols, ethers lack a hydroxyl group, preventing intermolecular hydrogen bonding between ether molecules, which generally results in lower boiling points compared to alcohols of similar molecular weight. libretexts.org The synthesis of ethers can be achieved through various methods, including the Williamson ether synthesis and the dehydration of alcohols. scribd.comresearchgate.net
Significance in Organic Synthesis and Building Block Paradigms
In the realm of organic synthesis, the strategic construction of complex molecules from simpler, readily available starting materials is a fundamental concept. nih.gov Compounds like this compound serve as valuable "building blocks" in this endeavor. mdpi.com Its bifunctional nature, possessing both a carboxylic acid and an ether group, allows for a variety of chemical transformations.
Historical Overview of Research Trajectories Pertaining to Structural Analogues
The study of structural analogues provides valuable insights into structure-activity relationships and the influence of specific functional groups. Research into compounds structurally similar to this compound has a rich history.
The exploration of branched-chain carboxylic acids has been ongoing for many years, driven by their diverse applications. researchgate.netlibretexts.org For example, the study of various branched acids has been crucial in the development of products like lubricants and cosmetics. researchgate.net Similarly, the synthesis and properties of various aliphatic ethers have been extensively investigated. researchgate.netacs.orgorganic-chemistry.org
Specific analogues of this compound for which information is publicly available include:
4-Methoxy-3-methylpentanoic acid : A positional isomer. nih.gov
2-Methoxy-4-methylpentanoic acid : Another positional isomer. bldpharm.com
4-Methylpentanoic acid (Isocaproic acid) : The parent carboxylic acid without the methoxy group. wikipedia.orgnih.gov
4-Mercapto-4-methylpentanoic acid : An analogue where the methoxy group is replaced by a thiol group. nih.gov
(R)-3-Hydroxy-4-methylpentanoic acid : A chiral analogue with a hydroxyl group instead of a methoxy group. orgsyn.org
4-Methoxycarbonyl-4-methyl-pentanoic acid chloride : A related acid chloride derivative. nih.gov
4-(4-Methoxy-phenyl)-4-methyl-pentanoic acid : An analogue containing a phenyl group. sigmaaldrich.com
2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid : Another analogue with a phenyl group. bldpharm.com
The synthesis of such analogues often involves well-established organic reactions. For instance, α-amino acids can be synthesized from carboxylic acids through bromination followed by substitution with ammonia. libretexts.org The synthesis of aromatic methoxycarboxylates has also been a subject of study, with applications as intermediates for pharmaceuticals and polyesters. google.com
Scope and Objectives of the Present Research Overview on this compound
This article aims to provide a focused and scientifically rigorous overview of this compound. The primary objective is to consolidate the available chemical information, placing it within the broader context of organic chemistry. By examining its structural features, its role as a synthetic building block, and the research surrounding its analogues, this overview seeks to offer a clear and concise understanding of this specific chemical compound.
Structure
3D Structure
Properties
CAS No. |
1056595-79-9 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
4-methoxy-4-methylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) |
InChI Key |
OWCBXMDQEWVPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Methoxy 4 Methylpentanoic Acid
Retrosynthetic Analysis Approaches for Complex Architectures
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where the target molecule is systematically dismantled into simpler, commercially available starting materials. chemistry.coachyoutube.com For 4-methoxy-4-methylpentanoic acid, a primary disconnection can be envisioned at the C-C bond between the C4 and C5 positions. This approach simplifies the molecule into two key synthons: a nucleophilic equivalent of a methoxy-substituted quaternary carbon and an electrophilic three-carbon unit that can be converted to the carboxylic acid.
Another viable retrosynthetic strategy involves disconnecting the ether linkage. masterorganicchemistry.com This would lead to a hydroxy-pentanoic acid precursor and a methylating agent. The choice between these and other potential disconnections often depends on the availability and reactivity of the starting materials, as well as the desired stereochemical control, if any. youtube.com
Classical Synthetic Routes and Their Evolution
Classical synthetic methods have long provided the foundation for constructing complex organic molecules. The synthesis of this compound can draw upon a rich history of established reactions for forming its key structural features.
Carboxylic Acid Functional Group Installation Pathways
The carboxylic acid moiety is a versatile functional group that can be introduced through various well-established methods. chemistrytalk.orglibretexts.org One common approach is the oxidation of a primary alcohol. fiveable.me In the context of synthesizing this compound, a precursor molecule containing a primary alcohol at the C5 position could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. fiveable.me
Alternatively, the hydrolysis of a nitrile is a reliable method for installing a carboxylic acid group. libretexts.orgfiveable.me This would involve the nucleophilic substitution of an appropriate alkyl halide with a cyanide salt, followed by hydrolysis of the resulting nitrile under acidic or basic conditions. youtube.com Another powerful technique is the carboxylation of a Grignard reagent, where an organomagnesium halide reacts with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid. libretexts.orgyoutube.com
Table 1: Comparison of Classical Carboxylic Acid Synthesis Methods
| Method | Precursor Functional Group | Key Reagents | Advantages | Disadvantages |
| Oxidation | Primary Alcohol | KMnO4, H2CrO4 | High yields, well-established | Harsh conditions, potential for over-oxidation |
| Nitrile Hydrolysis | Alkyl Halide | NaCN/KCN, then H3O+ or OH- | Adds one carbon atom, good for homologation | Use of toxic cyanide salts |
| Grignard Carboxylation | Alkyl Halide | Mg, then CO2, then H3O+ | Versatile, forms C-C bond | Sensitive to acidic protons and other electrophiles |
Ether Linkage Formation Strategies
The formation of the ether linkage is another critical step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an SN2 reaction. masterorganicchemistry.com For the target molecule, this could involve reacting a 4-hydroxy-4-methylpentanoic acid derivative with a methylating agent like methyl iodide in the presence of a base.
Other methods for ether synthesis include the acid-catalyzed dehydration of alcohols and reactions involving diazomethane. numberanalytics.com However, the Williamson ether synthesis often provides a more controlled and predictable outcome, especially for constructing specific ether linkages. masterorganicchemistry.com
Construction Techniques for Quaternary Carbon Centers Adjacent to Heteroatoms
The creation of a quaternary carbon center, particularly one adjacent to a heteroatom like oxygen, presents a significant synthetic challenge due to steric hindrance. researchgate.netacs.org One classical approach to constructing such a center is through the alkylation of an enolate. acs.org For instance, the enolate of a suitable ester could be alkylated with a methyl halide. However, achieving double alkylation at the same carbon can be difficult. acs.org
Multicomponent reactions offer a more convergent approach to building complex structures, including quaternary centers. researchgate.net These reactions combine several starting materials in a single step to form the desired product, often with high atom economy. The alkylation of ester enolates, while a fundamental method, can be challenging when aiming for a bulky substituent. acs.org An alternative is the Michael reaction of a β,β-disubstituted alkene. acs.org
Modern and Emerging Synthetic Protocols
While classical methods are robust, modern synthetic chemistry continually seeks more efficient, selective, and sustainable approaches.
Catalytic Approaches in C-C and C-O Bond Formation
Catalytic methods have revolutionized organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. numberanalytics.comnih.gov In the context of C-C bond formation, transition metal-catalyzed cross-coupling reactions are powerful tools. nih.gov For instance, a palladium-catalyzed reaction could be envisioned to couple a suitable organometallic reagent with an electrophile to form a key C-C bond in a precursor to this compound. acs.org
For C-O bond formation, catalytic etherification methods provide an alternative to the classical Williamson ether synthesis. numberanalytics.com These reactions often utilize transition metal catalysts to facilitate the coupling of alcohols with various partners under milder conditions.
Furthermore, catalytic hydrogenation has emerged as a method for C-C bond formation, offering a byproduct-free alternative to traditional organometallic additions. nih.gov This approach could potentially be applied to couple unsaturated precursors in the synthesis of the target molecule.
Green Chemistry Principles in Synthetic Design and Optimization
The application of green chemistry principles is crucial for the sustainable synthesis of this compound. The primary focus lies in the selection of reagents and solvents for the methylation of the precursor, 4-hydroxy-4-methylpentanoic acid. Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) are effective but pose significant environmental and safety hazards due to their toxicity and the generation of stoichiometric amounts of salt waste.
A greener alternative is the use of dimethyl carbonate (DMC) in the presence of a suitable base. DMC is a non-toxic, biodegradable reagent with a high boiling point, allowing for reactions to be conducted at elevated temperatures without the need for high-pressure equipment. The byproducts of this reaction, methanol (B129727) and carbon dioxide, are of low toxicity. The methanol can, in principle, be recycled. This approach significantly reduces the environmental impact compared to methods employing alkyl halides.
Atom-Economical and Step-Economical Syntheses
Atom Economy: The atom economy of a synthetic route is a measure of how many atoms from the starting materials are incorporated into the final product. The proposed synthesis of this compound from 4-hydroxy-4-methylpentanoic acid can be analyzed for its atom economy.
Methylation with Dimethyl Sulfate: (CH₃)₂C(OH)CH₂CH₂COOH + (CH₃O)₂SO₂ → (CH₃)₂C(OCH₃)CH₂CH₂COOH + CH₃OSO₃H The atom economy for this reaction is relatively low as a significant portion of the dimethyl sulfate is converted into a methylsulfuric acid byproduct.
Methylation with Dimethyl Carbonate: (CH₃)₂C(OH)CH₂CH₂COOH + (CH₃)₂CO₃ → (CH₃)₂C(OCH₃)CH₂CH₂COOH + CH₃OH + CO₂ This route displays a higher atom economy as the byproducts are smaller molecules.
Step Economy: A step-economical synthesis involves the fewest possible chemical steps to reduce waste, time, and resources. The synthesis of this compound is inherently a multi-step process. A key strategy to improve step economy is to utilize a starting material that is readily available and can be converted to the target molecule in a minimal number of transformations. The two-step sequence from a suitable precursor to 4-hydroxy-4-methylpentanoic acid and then to the final product represents a reasonably step-economical approach.
Precursor Chemistry and Starting Material Utilization Pathways
The most logical and direct precursor for the synthesis of this compound is 4-hydroxy-4-methylpentanoic acid. prepchem.comwikipedia.org This tertiary alcohol and carboxylic acid can be synthesized through several established organic reactions.
One common method is the Reformatsky reaction . byjus.comorganic-chemistry.orgresearchgate.net This reaction involves the treatment of acetone (B3395972) with the zinc enolate of an ester of bromoacetic acid, such as ethyl bromoacetate. The resulting β-hydroxy ester is then hydrolyzed to yield 4-hydroxy-4-methylpentanoic acid. The starting materials, acetone and ethyl bromoacetate, are readily available and relatively inexpensive bulk chemicals.
Another viable pathway is through a Grignard reaction . One approach involves the reaction of succinic anhydride (B1165640) with two equivalents of a methylmagnesium halide (e.g., methylmagnesium bromide). This reaction directly forms the carbon skeleton and, after acidic workup, yields the desired 4-hydroxy-4-methylpentanoic acid. This method is often efficient and utilizes common starting materials.
Comparative Analysis of Synthetic Efficiencies, Selectivity, and Yields
A comparative analysis of the potential synthetic routes to this compound, focusing on the methylation of 4-hydroxy-4-methylpentanoic acid, is presented below. The yields and selectivities are estimates based on analogous reactions reported in chemical literature, as direct data for this specific transformation is not widely available.
Interactive Data Table: Comparative Analysis of Methylation Methods for 4-hydroxy-4-methylpentanoic acid
| Methylating Agent | Typical Conditions | Potential Yield | Selectivity | Green Chemistry Considerations |
| Dimethyl Sulfate | Base (e.g., K₂CO₃), Acetone or THF | High | Good, but can lead to esterification of the carboxylic acid if not controlled. | High Toxicity , generates acidic waste, low atom economy. |
| Methyl Iodide | Strong base (e.g., NaH), THF or DMF | High | Good, but similar risk of esterification. | Toxic and Volatile , generates iodide waste, poor atom economy. |
| Dimethyl Carbonate | Base (e.g., K₂CO₃), elevated temperature | Moderate to High | High selectivity for O-methylation of the alcohol over the carboxylic acid under optimized conditions. | Low Toxicity , biodegradable, higher atom economy, can act as solvent. |
| Diazomethane | Ethereal solution | Very High | Excellent, highly selective for carboxylic acid methylation, but can methylate alcohols. | Extremely Toxic and Explosive , not suitable for large-scale synthesis. |
The synthesis of the precursor, 4-hydroxy-4-methylpentanoic acid, also presents different efficiencies. The Grignard reaction with succinic anhydride is often high-yielding, while the Reformatsky reaction can have more variable yields depending on the reaction conditions and the purity of the zinc.
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 4 Methylpentanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification: The conversion of 4-methoxy-4-methylpentanoic acid to its corresponding ester can be achieved through Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction involves the reaction of the carboxylic acid with an alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org
Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.orglibretexts.org
Elimination of water: A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.comlibretexts.orglibretexts.org
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.orglibretexts.org
To favor the formation of the ester, the equilibrium of this reversible reaction can be shifted by using an excess of the alcohol or by removing water as it is formed. libretexts.org
Amidation: The formation of an amide from this compound requires the activation of the carboxylic acid, as the amine is basic and would otherwise cause an acid-base reaction. Common methods for amidation include:
Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Conversion to an acid chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with an amine to form the amide.
The carboxyl group of this compound can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents due to the low reactivity of the carboxyl group.
Common reducing agents for this purpose include:
Lithium aluminum hydride (LiAlH₄): This is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another effective reagent for the reduction of carboxylic acids. It offers the advantage of being more selective than LiAlH₄, as it does not typically reduce esters, amides, or nitriles.
The general mechanism for the reduction of a carboxylic acid with a hydride reagent involves the initial deprotonation of the carboxylic acid, followed by coordination of the metal hydride to the carboxylate. Subsequent hydride transfers lead to the formation of an intermediate that, upon workup, yields the primary alcohol.
Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). While simple alkanoic acids are generally stable to decarboxylation, the presence of certain functional groups can facilitate this reaction. For this compound, decarboxylation is not a facile process under normal conditions.
However, studies on related compounds, such as β-keto acids and certain acidic cannabinoids, provide insight into potential decarboxylation mechanisms that could be relevant under specific conditions, such as high temperatures. nih.govnih.govresearchgate.net The decarboxylation of some acidic cannabinoids has been shown to follow first-order or pseudo-first-order kinetics. nih.govresearchgate.net The mechanism often involves the formation of a cyclic transition state, which is facilitated by an intramolecular hydrogen bond.
For this compound, which is a γ-methoxy acid, a similar intramolecularly assisted decarboxylation is less likely due to the larger ring size that would be required for the transition state. Therefore, more forcing conditions, such as high temperatures or the presence of specific catalysts, would likely be necessary to induce decarboxylation.
Transformations Involving the Ether Functional Group
The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions.
The cleavage of the ether bond in this compound typically requires the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comopenstax.org The reaction proceeds via nucleophilic substitution, and the pathway (SN1 or SN2) depends on the structure of the ether. masterorganicchemistry.comopenstax.org
Given that the methoxy (B1213986) group is attached to a tertiary carbon in this compound, the cleavage is expected to proceed through an SN1 mechanism . masterorganicchemistry.comopenstax.orglibretexts.org The steps are as follows:
Protonation of the ether oxygen: The strong acid protonates the ether oxygen, making it a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com
Formation of a carbocation: The protonated ether cleaves to form methanol (B129727) and a stable tertiary carbocation at the C4 position.
Nucleophilic attack: The halide ion (I⁻ or Br⁻) from the acid attacks the carbocation, forming the corresponding 4-halo-4-methylpentanoic acid.
The selectivity of this reaction favors the formation of the tertiary alkyl halide due to the stability of the tertiary carbocation intermediate. openstax.org In some cases, particularly with strong acids having poorly nucleophilic conjugate bases, an E1 elimination reaction can compete with the SN1 substitution, leading to the formation of an alkene. openstax.orglibretexts.org
Functional group interconversion directly at the methoxy linkage of an intact this compound molecule is not a straightforward process. The C-O bond of the ether is strong and unreactive towards most nucleophiles unless activated.
However, following the ether cleavage reaction described above, the resulting tertiary alkyl halide can undergo further nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups at that position, effectively achieving a functional group interconversion of the original methoxy group. For instance, the tertiary halide could potentially be converted to an alcohol, an azide, or a nitrile through reaction with appropriate nucleophiles.
It is important to note that such subsequent substitution reactions on the tertiary carbon would also likely proceed through an SN1 mechanism, which could lead to a mixture of substitution and elimination products. The choice of nucleophile and reaction conditions would be critical in directing the outcome of the reaction.
Reactions at the Alpha-Carbon and Other Relevant Positions
The presence of a carboxylic acid group allows for a range of reactions at the adjacent alpha-carbon (C2). These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.
Alpha-halogenation of carboxylic acids is a classic transformation, most notably achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction introduces a halogen, typically bromine, at the alpha-position of a carboxylic acid. wikipedia.org For this compound, this would theoretically yield 2-bromo-4-methoxy-4-methylpentanoic acid.
The generally accepted mechanism for the HVZ reaction involves several key steps: wikipedia.orgmasterorganicchemistry.com
Formation of an Acyl Halide: The carboxylic acid reacts with a phosphorus trihalide, such as PBr₃, to form an acyl bromide. wikipedia.orgmasterorganicchemistry.com
Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form. wikipedia.org
Halogenation: The enol form of the acyl bromide then reacts with elemental bromine (Br₂) at the alpha-carbon. wikipedia.org
Hydrolysis: Subsequent workup with water hydrolyzes the alpha-bromo acyl bromide back to the alpha-bromo carboxylic acid. wikipedia.org
Due to the steric hindrance imposed by the quaternary center at C4, the rate of the HVZ reaction on this compound might be slower compared to less hindered carboxylic acids. However, the reaction is generally robust for a variety of alkyl carboxylic acids. wikipedia.org
| Reaction | Reagents | Typical Product | Key Mechanistic Feature |
| Alpha-Bromination (HVZ) | 1. PBr₃ (cat.), Br₂ 2. H₂O | 2-Bromo-4-methoxy-4-methylpentanoic acid | Formation and bromination of an acyl bromide enol wikipedia.orgmasterorganicchemistry.com |
While the HVZ reaction is primarily for bromination and chlorination, other methods for alpha-functionalization of carboxylic acids have been developed. These can include direct C-H activation strategies, although these are often more substrate-specific. elsevierpure.com
The formation of new carbon-carbon bonds adjacent to the carboxylic acid moiety is a powerful tool for extending the carbon skeleton. While direct alkylation at the alpha-position of a simple carboxylic acid is challenging due to the acidity of the carboxyl proton, the alpha-halogenated derivative obtained from the HVZ reaction serves as a valuable precursor.
The resulting alpha-bromo carboxylic acid is a reactive electrophile and can undergo nucleophilic substitution with various carbon nucleophiles. For instance, reaction with organocuprates or other soft carbon nucleophiles could potentially lead to the formation of a new C-C bond at the alpha-position.
Furthermore, modern synthetic methods have emerged that enable decarboxylative cross-coupling reactions. thieme-connect.com These reactions utilize the carboxylic acid itself as a source of an alkyl radical, which can then be coupled with other partners. For this compound, a photoredox-catalyzed decarboxylation could generate a radical at the C2 position, which could then participate in C-C bond formation. thieme-connect.com
Another point of potential reactivity for C-C bond formation is the gamma-position (C4). The presence of the methoxy group, a potential directing group, could in principle facilitate C-H activation at this site, although this is a more advanced and less predictable transformation for this specific substrate. acs.org
| Transformation | Starting Material | Reagents | Potential Product | General Approach |
| Alpha-Alkylation | 2-Bromo-4-methoxy-4-methylpentanoic acid | Organocuprate (R₂CuLi) | 2-Alkyl-4-methoxy-4-methylpentanoic acid | Nucleophilic substitution |
| Decarboxylative Coupling | This compound | Photoredox catalyst, Ni catalyst, Aryl halide | 3-Aryl-3-methyl-1-methoxybutane | Radical C-C bond formation thieme-connect.com |
Overall Mechanistic Insights into Complex Transformations
The reactivity of this compound in more complex transformations is governed by the inherent properties of its functional groups and the steric environment. The carboxylic acid can act as a directing group in certain transition metal-catalyzed reactions, potentially influencing the regioselectivity of C-H functionalization at other positions in the molecule. acs.orgacs.org
Mechanistically, many of the reactions involving carboxylic acids proceed through radical or organometallic intermediates, especially in modern cross-coupling protocols. thieme-connect.com The formation of a quaternary carbon center at C4 introduces significant steric bulk, which can influence the approach of reagents and the stability of transition states. This steric hindrance can be a double-edged sword: it may slow down or prevent certain reactions, but it can also be exploited to achieve higher selectivity in others.
For instance, in any transformation involving the generation of a radical or a carbocation at a neighboring position, the stability of this intermediate will be influenced by the substituents at C4. The methoxy group, being electron-donating, could potentially stabilize a positive charge at an adjacent carbon through resonance or inductive effects, although its primary influence in this structure is likely steric.
Advanced Derivatization Strategies and Analogue Synthesis of 4 Methoxy 4 Methylpentanoic Acid
Preparation of Esters, Amides, and Anhydrides
The carboxylic acid moiety of 4-methoxy-4-methylpentanoic acid is the primary site for derivatization, allowing for the synthesis of a variety of functional group variants, including esters, amides, and anhydrides.
Esters: Esterification of this compound can be readily achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out with an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester product. masterorganicchemistry.com For instance, the synthesis of the methyl ester would involve refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. tcichemicals.com Another effective method involves the use of a solid-supported acid catalyst, like Dowex H+, which can simplify product purification. nih.gov
Amides: Amide derivatives of this compound can be synthesized through the reaction of the carboxylic acid with an amine. Direct reaction of the acid and amine to form an amide requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.comyoutube.com A more facile approach involves the use of coupling agents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. nih.gov Alternatively, the acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. youtube.com
Anhydrides: Symmetrical anhydrides of this compound can be prepared by reacting the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640) or by treating the corresponding carboxylate salt with an acyl chloride. The synthesis of 4-methylpentanoic anhydride, a structurally similar compound, can be achieved from 4-methylvaleric acid, suggesting analogous routes for the title compound. chemicalbook.com
Synthesis of Reduced Forms: Alcohols and Aldehydes
The reduction of the carboxylic acid group in this compound provides access to the corresponding primary alcohol and aldehyde, which are valuable synthetic intermediates.
Alcohols: The most common and effective method for the reduction of carboxylic acids to primary alcohols is the use of strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). organic-chemistry.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary alcohol, 4-methoxy-4-methyl-1-pentanol. nih.gov
Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as the aldehyde is more susceptible to reduction than the starting carboxylic acid. Direct reduction is often difficult, but indirect methods can be employed. One strategy involves the conversion of the carboxylic acid to a derivative that can be reduced to the aldehyde. For instance, the carboxylic acid can be converted to an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. Another approach could involve the oxidation of the corresponding primary alcohol, 4-methoxy-4-methyl-1-pentanol, using controlled oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. A patented method for producing the structurally similar 4-methylpentanal (B1672222) involves the hydroformylation of 3-methyl-1-butene. google.com
Halogenated Derivatives and Their Synthetic Utility
The introduction of a halogen atom in place of the hydroxyl group of the carboxylic acid moiety dramatically increases its reactivity, making the resulting acyl halide a versatile intermediate for further synthetic transformations.
The most common method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂). prepchem.comchemicalbook.comprepchem.com This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. The resulting 4-methoxy-4-methylpentanoyl chloride is a highly reactive electrophile that can be readily used in a variety of nucleophilic substitution reactions to form esters, amides, and other derivatives under mild conditions. For example, the reaction of 4-methoxybenzoyl chloride, a similar aromatic acyl chloride, with amines or alcohols is a standard procedure for the synthesis of the corresponding amides and esters. google.com
Incorporation into Macrocyclic Structures or Polymeric Architectures
The bifunctional nature of this compound and its derivatives allows for their potential use as monomers in the synthesis of polymers or as building blocks for macrocyclic structures.
In the realm of polymer chemistry, derivatives of this compound could serve as monomers. For instance, a vinyl ester of the acid could potentially undergo radical polymerization to form a polymer with pendent 4-methoxy-4-methylpentanoate groups. msu.edu The polymerization of structurally related monomers, such as 2-methoxy-4-vinylphenol (B128420) derived from ferulic acid, has been demonstrated, suggesting the feasibility of polymerizing appropriately functionalized derivatives of this compound to create new bio-based materials. mdpi.com For example, a methacrylate (B99206) derivative could undergo reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net
Development of Conformationally Constrained Analogues
The synthesis of conformationally constrained analogues of flexible molecules like this compound is a powerful strategy in medicinal chemistry and materials science to understand structure-activity relationships and to design molecules with enhanced properties.
Although specific examples for this compound are not documented, general principles of conformational constraint can be applied. One approach involves the introduction of cyclic structures. For example, the aliphatic chain could be incorporated into a cyclopropane (B1198618) or cyclobutane (B1203170) ring to restrict rotational freedom. Another strategy could involve the formation of a lactone by intramolecular cyclization between the carboxylic acid and a hydroxyl group introduced at a suitable position on the carbon backbone. The design and synthesis of such rigid analogues would provide valuable insights into the bioactive conformation of this scaffold.
Chiral Derivatization for Stereochemical Studies and Enantioselective Synthesis Applications
As this compound is a chiral molecule, the separation of its enantiomers and the determination of their absolute stereochemistry are of significant interest. Chiral derivatization is a key technique in this regard.
The resolution of racemic this compound can be achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral amine like brucine, strychnine, or a chiral amino alcohol. libretexts.orggoogle.com The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org After separation, the chiral resolving agent is removed to yield the pure enantiomers of the acid.
Alternatively, the racemic acid can be derivatized with a chiral alcohol to form diastereomeric esters, which can then be separated by chromatography, such as high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column. tcichemicals.com
For enantioselective synthesis, chiral auxiliaries can be employed. The carboxylic acid can be coupled to a chiral auxiliary, and subsequent reactions on the molecule can proceed with high stereocontrol. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.
Targeted Derivatization for Enhanced Analytical Detection Methodologies
The detection and quantification of this compound in various matrices often require derivatization to improve its analytical properties, particularly for techniques like gas chromatography-mass spectrometry (GC-MS).
For GC-MS analysis, the polar carboxylic acid group needs to be converted into a more volatile and thermally stable derivative. A common two-step derivatization procedure involves methoximation followed by silylation. nih.govyoutube.com Methoximation with a reagent like methoxyamine hydrochloride converts any carbonyl groups to their methoximes, preventing the formation of multiple derivatives from tautomers. Subsequent silylation of the carboxylic acid and any other active hydrogens with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) yields a volatile trimethylsilyl (B98337) (TMS) ester. nih.govyoutube.com This derivatization significantly improves the chromatographic behavior and allows for sensitive detection by GC-MS. jfda-online.com The use of deuterated derivatizing agents can also be employed for stable isotope dilution analysis, providing high accuracy and precision in quantification. medchemexpress.com
Furthermore, for enhanced detection by fluorescence-based methods, the carboxylic acid could be coupled with a fluorescent tag. This involves reacting the acid with a fluorescent amine or alcohol using standard amide or ester bond-forming reactions.
Applications of 4 Methoxy 4 Methylpentanoic Acid As a Versatile Synthetic Intermediate
Utilization in Natural Product Total Synthesis as a Building Block
The total synthesis of natural products often relies on the strategic use of unique and functionalized building blocks to construct complex molecular architectures. While derivatives of pentanoic acid are common motifs in natural products, there is no specific information available in the current body of scientific literature that documents the use of 4-methoxy-4-methylpentanoic acid as a building block in the total synthesis of any known natural product. General searches on natural product synthesis reveal a wide array of starting materials and intermediates, but this compound is not mentioned among them.
Role in the Synthesis of Complex Organic Molecules
Integration into Materials Science Precursors or Polymer Monomers
Materials science and polymer chemistry are constantly seeking new monomers and precursors to create materials with novel properties. The carboxylic acid and ether functionalities of this compound could theoretically be utilized in polymerization reactions or in the synthesis of precursors for advanced materials. However, a thorough review of the literature in materials science and polymer chemistry reveals no instances of this compound being integrated into materials science precursors or used as a polymer monomer.
Theoretical and Computational Chemistry Investigations on 4 Methoxy 4 Methylpentanoic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 4-methoxy-4-methylpentanoic acid, by solving the Schrödinger equation. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the energies of molecular orbitals.
Furthermore, these calculations can determine the distribution of partial charges on each atom, identifying electrophilic and nucleophilic centers within the molecule. The carbonyl carbon of the carboxylic acid, for example, is expected to carry a significant positive partial charge, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl and methoxy (B1213986) groups will possess negative partial charges.
To illustrate the type of data obtained from such calculations, a table of computed electronic properties for a structurally related compound, isocaproic acid, is presented below. Similar calculations for this compound would provide analogous insights, with expected variations due to the presence of the methoxy group.
Table 1: Calculated Electronic Properties of Isocaproic Acid (Illustrative Example)
| Property | Value | Method |
|---|---|---|
| Dipole Moment | 1.8 D | DFT/B3LYP |
| Total Energy | -347.5 Hartree | DFT/B3LYP |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | 0.8 eV | DFT/B3LYP |
Note: This data is for isocaproic acid and serves as an illustrative example of the types of properties calculated.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The flexibility of the pentanoic acid chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated, revealing the low-energy conformers. It is generally accepted that for carboxylic acids, the syn conformation, where the acidic proton is oriented towards the carbonyl oxygen, is more stable than the anti conformation. nih.govnih.gov
Molecular dynamics (MD) simulations provide a time-resolved view of the conformational behavior of the molecule. nih.gov By simulating the motion of the atoms over time, MD can explore the conformational landscape and identify the most populated conformational states. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in a solvent.
For this compound, key dihedral angles, such as those around the C-C bonds of the pentanoic acid backbone and the C-O bond of the methoxy group, would be systematically varied in MM calculations to map the potential energy surface. MD simulations would then provide insight into the dynamic equilibrium between the identified stable conformers.
Prediction of Reactivity via Frontier Molecular Orbital Theory and Reaction Path Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com
For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxylic acid and methoxy groups, which have lone pairs of electrons. The LUMO, on the other hand, is likely to be the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Reaction path analysis complements FMO theory by modeling the energetic profile of a potential reaction. By calculating the energy of the system as the reactants approach and transform into products, a reaction coordinate diagram can be constructed. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur, and the identification of any transition states or intermediates. For example, in the esterification of this compound, reaction path analysis could be used to model the approach of an alcohol and the subsequent formation of the ester and water.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Branched Carboxylic Acid
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | 0.9 | π* anti-bonding orbital of the C=O group |
| HOMO | -6.2 | Localized on the oxygen lone pairs |
| HOMO-1 | -7.1 | σ-bonding orbitals of the carbon backbone |
Note: These values are representative and would be specifically calculated for this compound in a detailed study.
Spectroscopic Parameter Prediction Methodologies and Validation Studies
Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of particular interest.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govresearchgate.net These calculations provide theoretical chemical shifts for each nucleus in the molecule, which can aid in the assignment of experimental spectra. For this compound, distinct signals would be predicted for the methyl groups, the methylene (B1212753) protons, and the carbons and protons of the methoxy and carboxylic acid groups.
Infrared Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule. These frequencies can be calculated computationally, providing a theoretical IR spectrum. For this compound, characteristic vibrational modes would include the C=O stretch of the carboxylic acid, the O-H stretch, C-H stretches of the alkyl and methoxy groups, and various bending and rocking motions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Carboxyl) | ~175-180 |
| C2 | ~35-40 |
| C3 | ~40-45 |
| C4 | ~75-80 |
| C5 (Methyl on C4) | ~25-30 |
| Methoxy Carbon | ~50-55 |
Note: These are estimated ranges. Actual values would be obtained from specific GIAO/DFT calculations.
Solvation Effects and Intermolecular Interactions Modeling
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models can simulate these effects, providing a more realistic picture of the molecule's properties in a condensed phase.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can be used to calculate properties like the pKa of the carboxylic acid group, which is highly dependent on the solvent. nih.gov
Explicit solvation models, on the other hand, surround the solute molecule with a number of individual solvent molecules. This allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of this compound and water molecules. Molecular dynamics simulations with explicit solvent are particularly useful for understanding the dynamics of these interactions. nih.gov
Rational Design of Derivatives Based on Computational Models
The insights gained from the theoretical and computational investigations of this compound can be leveraged for the rational design of new derivatives with tailored properties. rsc.orguobaghdad.edu.iq By modifying the structure of the parent molecule in silico and recalculating its properties, researchers can predict the effects of these modifications before embarking on synthetic work.
For example, if the goal is to create a more water-soluble derivative, the effect of introducing additional polar functional groups could be computationally explored. If a derivative with altered reactivity is desired, modifications could be made to the electronic structure, for instance, by introducing electron-withdrawing or electron-donating substituents, and the impact on the HOMO-LUMO gap could be assessed. mdpi.com This computational pre-screening can significantly streamline the drug discovery and materials science research process, saving both time and resources.
Future Research Directions and Unexplored Avenues for 4 Methoxy 4 Methylpentanoic Acid
Development of Novel Biocatalytic Routes for Synthesis
The pursuit of greener and more efficient chemical synthesis has spurred interest in biocatalysis. For a compound like 4-methoxy-4-methylpentanoic acid, future research could explore the use of enzymes to catalyze its formation. This could involve engineered enzymes or screening of existing microbial enzymes for activity towards precursors of this compound. Biocatalytic methods often offer high selectivity and operate under mild conditions, reducing the environmental impact compared to traditional chemical synthesis. Research in this area would likely focus on identifying suitable enzymes, optimizing reaction conditions, and developing scalable biocatalytic processes.
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods represent another frontier for novel chemical synthesis and modification. Future studies on this compound could investigate its behavior under light or electrical current. For instance, photochemical reactions could be employed to introduce new functional groups or to initiate cyclization reactions. Similarly, electrochemical methods could be explored for selective oxidation or reduction of the molecule, potentially leading to the synthesis of novel derivatives with interesting properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automated platforms. These technologies allow for precise control over reaction parameters, improved safety, and high-throughput screening of reaction conditions. Future research on this compound could leverage these platforms to rapidly explore a wide range of synthetic routes and optimize reaction yields and purity. This approach would be particularly valuable for investigating multi-step syntheses or for producing libraries of related compounds for screening purposes. A study on the continuous-flow Heck synthesis of related methoxy-containing compounds highlights the potential of this approach. beilstein-journals.org
New Material Science Applications and Functionalized Surfaces
Carboxylic acids and their derivatives are often used in material science, for example, as monomers for polymers or as coatings for surfaces. Future research could explore the potential of this compound in these areas. Its specific structure, with both a carboxylic acid group and a methoxy (B1213986) group, could impart unique properties to materials. For example, it could be used to create functionalized surfaces with specific wetting or adhesive properties. Research would involve synthesizing polymers or surface coatings incorporating this molecule and characterizing their physical and chemical properties.
Advanced Mechanistic Elucidation Techniques and Methodological Innovations
A fundamental understanding of the reaction mechanisms is crucial for the development of new and improved synthetic methods. For any new reactions involving this compound, advanced analytical techniques such as in-situ spectroscopy and computational modeling could be employed to elucidate the reaction pathways. This knowledge would enable the rational design of more efficient and selective catalysts and reaction conditions.
Role in Supramolecular Assembly Research and Self-Organizing Systems
The ability of molecules to self-assemble into ordered structures is a key area of supramolecular chemistry. The structure of this compound, with its polar carboxylic acid head and nonpolar tail, suggests that it could participate in self-assembly processes, forming micelles, vesicles, or other organized structures in solution. Future research could investigate the self-assembly behavior of this molecule and its potential to act as a building block for creating novel supramolecular materials with applications in drug delivery, sensing, or catalysis.
Q & A
Q. What are the validated synthetic routes for 4-methoxy-4-methylpentanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves carboxylation or oxidation of substituted precursors. For example, alkylation of methyl groups followed by methoxy group introduction via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity) significantly impact purity: anhydrous solvents like THF improve methoxy group stability, while acidic conditions may lead to esterification side reactions. Purification via recrystallization or HPLC is recommended for ≥95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR : Confirm methoxy (-OCH₃) and methyl (-CH₃) group positions via H NMR (δ 3.3–3.5 ppm for methoxy; δ 1.1–1.3 ppm for methyl) and C NMR.
- FT-IR : Identify carboxylic acid (-COOH) stretch at ~2500–3300 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.
- HPLC-MS : Validate molecular weight (MW 146.18 g/mol) and detect impurities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use chemical-resistant gloves (nitrile) and safety goggles to prevent skin/eye contact.
- Ensure lab ventilation to avoid inhalation of aerosols.
- Store in airtight containers at 2–8°C to prevent degradation.
- Dispose of waste via neutralization (e.g., with sodium bicarbonate) and incineration .
Advanced Research Questions
Q. How does isotopic labeling (e.g., deuterium) of this compound enhance metabolic pathway studies?
- Methodological Answer : Deuterated analogs (e.g., CD₃ for methoxy or CD₂ for methyl groups) enable tracking via mass spectrometry or NMR. For instance, H-labeled compounds allow real-time monitoring of β-oxidation in liver microsome assays. Ensure isotopic purity (>98%) to avoid signal interference .
Q. What experimental strategies resolve contradictions in reported pharmacological activities of this compound analogs?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Use standardized HPLC protocols (e.g., C18 column, 0.1% TFA mobile phase) to ensure ≥99% purity.
- Receptor specificity : Perform competitive binding assays (e.g., GHB receptor vs. GABA-B) with radiolabeled ligands to clarify target selectivity .
Q. How can computational modeling predict the reactivity of this compound in enzyme-catalyzed reactions?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., acyl-CoA synthetases). Focus on steric effects from the methyl group and hydrogen bonding with the methoxy group.
- DFT calculations : Analyze electron density maps to predict regioselectivity in carboxylation or decarboxylation reactions .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess?
- Methodological Answer :
- Catalyst optimization : Chiral catalysts (e.g., BINAP-ruthenium complexes) improve enantioselectivity during asymmetric hydrogenation.
- Process control : Monitor pH (5.5–6.5) to prevent racemization during crystallization. Use chiral GC or polarimetry to validate >98% ee .
Data Reproducibility and Validation
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
- Methodological Answer : Stability studies show:
| Solvent | Degradation Rate (25°C, 6 months) |
|---|---|
| Ethanol | 12% (esterification) |
| Hexane | 3% (oxidation) |
| Water | 20% (hydrolysis) |
| Store in inert solvents (e.g., hexane) at –20°C to minimize degradation . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
